molecular formula C7H13NO3 B190721 calystegine A3 CAS No. 131580-36-4

calystegine A3

Cat. No.: B190721
CAS No.: 131580-36-4
M. Wt: 159.18 g/mol
InChI Key: XOCBOVUINUHZJA-MVIOUDGNSA-N
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Description

Calystegine A3 is a naturally occurring polyhydroxylated nortropane alkaloid. It is primarily found in plants belonging to the Solanaceae and Convolvulaceae families. This compound is characterized by its unique bicyclic structure, which includes multiple hydroxyl groups. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calystegine A3 can be synthesized through various chemical routes. One common method involves the reduction of tropinone to pseudotropine, followed by hydroxylation at specific positions on the nortropane skeleton . The reaction conditions typically include the use of reducing agents such as sodium borohydride and hydroxylating agents like osmium tetroxide.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. For instance, the use of genetically engineered microorganisms to produce the compound has been explored. These microorganisms are engineered to express specific enzymes that catalyze the biosynthesis of this compound from simpler precursors .

Chemical Reactions Analysis

Types of Reactions: Calystegine A3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Calystegine A3 stands out among these compounds due to its potent enzyme inhibitory activity and potential therapeutic applications.

Properties

IUPAC Name

(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCBOVUINUHZJA-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(CC1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131580-36-4
Record name Calystegine A3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131580-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine A3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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